Conjugate Acid pKₐ and Leaving-Group Ranking: Mesylate vs. Tosylate vs. Halides
The leaving-group aptitude of the mesylate anion is quantitatively benchmarked by the pKₐ of its conjugate acid, methanesulfonic acid. The mesylate leaving group (pKₐ ≈ −2) is superior to halide ions such as chloride (pKₐ ≈ −7 for HCl, but chloride is a poorer leaving group due to higher charge localization) and ranks approximately equal to tosylate (pKₐ ≈ −3) in practical SN2 reactivity [1][2]. However, the mesylate group occupies a smaller steric footprint than tosylate, enabling faster reaction rates with sterically hindered nucleophiles or electrophiles [1].
| Evidence Dimension | Conjugate acid pKₐ (proxy for leaving-group ability; lower pKₐ indicates better leaving group) |
|---|---|
| Target Compound Data | Methanesulfonic acid pKₐ ≈ −2 |
| Comparator Or Baseline | p-Toluenesulfonic acid pKₐ ≈ −3; Trifluoromethanesulfonic acid pKₐ ≈ −14 |
| Quantified Difference | ΔpKₐ ≈ +1 vs. tosylate (mesylate is marginally weaker as leaving group); ΔpKₐ ≈ −12 vs. triflate (mesylate is markedly less reactive) |
| Conditions | Aqueous pKₐ values at 25 °C |
Why This Matters
For procurement decisions, the mesylate's intermediate leaving-group ability balances sufficient reactivity for smooth substitution with sufficient stability for storage and handling, unlike the more hydrolysis-prone triflate.
- [1] Premier MCAT Prep. Mesylates & Tosylates on the MCAT: The Best Leaving Groups. https://premiermcatprep.com/mcat-books/organic-chemistry/alcohols/mesylates-and-tosylates (accessed 2026). View Source
- [2] Brainly. In nucleophilic aliphatic substitution reactions, arrange the following leaving groups in decreasing order (Brosyl > Mesyl > Chloro > Hydroxyl). https://brainly.com/question/62325303 (accessed 2026). View Source
